molecular formula C26H40O7 B13917133 Erinacine U

Erinacine U

Cat. No.: B13917133
M. Wt: 464.6 g/mol
InChI Key: WUQTXLXCAOVKPK-SIZUUNDKSA-N
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Description

It belongs to the group of cyathin diterpenoids, which are known for their neuroprotective and neurotrophic properties . Erinacine U, along with other erinacines, has been the subject of pharmacological research due to its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erinacine U involves complex organic reactionsThese skeletons undergo various functional group modifications, including oxidation and reduction reactions, to yield the desired erinacine compound .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Hericium erinaceus mycelia under controlled conditions. Solid-state fermentation is a common method used to produce erinacines. The mycelia are grown on substrates such as corn kernels, with optimal conditions including a temperature of 25°C and the addition of specific nutrients like zinc sulfate .

Chemical Reactions Analysis

Types of Reactions

Erinacine U, like other erinacines, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving erinacines include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Erinacine U has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of erinacine U involves the activation of specific molecular pathways that promote neuroprotection and neurogenesis. Key pathways include the RE1α/TRAF2, JNK1/2, and p38 MAPK pathways. These pathways regulate various factors such as CHOP, IKB-β, NF-κB, Fas, and Bax, which influence apoptosis and protect neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Erinacine U is part of a larger group of erinacines, including erinacines A, B, C, E, and Q. These compounds share a similar cyathane skeleton but differ in their functional groups and specific biological activities .

Uniqueness

What sets this compound apart from other erinacines is its unique structure and specific neuroprotective properties. While erinacine A is known for its strong nerve growth factor-stimulating activity, this compound has shown distinct pathways and molecular targets, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C26H40O7

Molecular Weight

464.6 g/mol

IUPAC Name

(3aR,5aR,6S,9R,10aR)-9-methoxy-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C26H40O7/c1-14(2)16-6-7-25(3)8-9-26(4)17(21(16)25)11-19(31-5)15(12-27)10-20(26)33-24-23(30)22(29)18(28)13-32-24/h10,12,14,17-20,22-24,28-30H,6-9,11,13H2,1-5H3/t17-,18-,19-,20+,22+,23-,24+,25-,26-/m1/s1

InChI Key

WUQTXLXCAOVKPK-SIZUUNDKSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC

Canonical SMILES

CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC

Origin of Product

United States

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